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molecular formula C10H7N3O2 B1399925 5-(Pyrazin-2-yl)pyridine-2-carboxylic acid CAS No. 1340504-76-8

5-(Pyrazin-2-yl)pyridine-2-carboxylic acid

Cat. No. B1399925
M. Wt: 201.18 g/mol
InChI Key: UKHFKTCQUPSESL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181235B2

Procedure details

To a solution of tert-butyl 5-(pyrazin-2-yl)picolinate 41-3 (1.11 g, 4.32 mmol) in dichloromethane (4.5 mL) was added TFA (4.5 mL) dropwise at room temperature. The mixture was stirred for 10 hours, and then the solvents were removed by rotary evaporation. The resulting pale yellow oil was further dried under lyophilizer to afford 5-(pyrazin-2-yl)picolinic acid 41-4 in TFA salt as a pale yellow solid. MS m/z 202.1 (M+1)
Name
tert-butyl 5-(pyrazin-2-yl)picolinate
Quantity
1.11 g
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]1[CH:8]=[CH:9][C:10]([C:13]([O:15]C(C)(C)C)=[O:14])=[N:11][CH:12]=1.C(O)(C(F)(F)F)=O>ClCCl>[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]1[CH:8]=[CH:9][C:10]([C:13]([OH:15])=[O:14])=[N:11][CH:12]=1

Inputs

Step One
Name
tert-butyl 5-(pyrazin-2-yl)picolinate
Quantity
1.11 g
Type
reactant
Smiles
N1=C(C=NC=C1)C=1C=CC(=NC1)C(=O)OC(C)(C)C
Name
Quantity
4.5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
4.5 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvents were removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The resulting pale yellow oil was further dried under lyophilizer

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
N1=C(C=NC=C1)C=1C=CC(=NC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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